molecular formula C25H20F5NO4 B11055249 N-cyclohexyl-1-methyl-2-oxo-1-[(pentafluorophenyl)carbonyl]-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

N-cyclohexyl-1-methyl-2-oxo-1-[(pentafluorophenyl)carbonyl]-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

Cat. No.: B11055249
M. Wt: 493.4 g/mol
InChI Key: PMWHDROTHZCXNT-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-methyl-2-oxo-1-[(pentafluorophenyl)carbonyl]-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide is a complex organic compound with a unique structure that combines elements of cyclohexane, chromene, and pentafluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-methyl-2-oxo-1-[(pentafluorophenyl)carbonyl]-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the Pentafluorophenyl Group: This step involves the acylation of the chromene core with a pentafluorophenyl carbonyl chloride in the presence of a base.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with cyclohexylamine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring or the chromene core, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the chromene core or cyclopropane ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Substituted derivatives of the pentafluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.

Industry

In the industrial sector, the compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-methyl-2-oxo-1-[(pentafluorophenyl)carbonyl]-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The pentafluorophenyl group may enhance binding affinity to certain targets, while the chromene core could participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-cyclohexyl-1-methyl-2-oxo-1-[(pentafluorophenyl)carbonyl]-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide stands out due to the presence of the pentafluorophenyl group, which imparts unique electronic properties. Additionally, the combination of the chromene core and the cyclopropane ring provides a distinctive structural framework that can influence its reactivity and interactions with other molecules.

This detailed overview highlights the complexity and potential of this compound in various scientific and industrial applications

Properties

Molecular Formula

C25H20F5NO4

Molecular Weight

493.4 g/mol

IUPAC Name

N-cyclohexyl-1-methyl-2-oxo-1-(2,3,4,5,6-pentafluorobenzoyl)-7bH-cyclopropa[c]chromene-1a-carboxamide

InChI

InChI=1S/C25H20F5NO4/c1-24(21(32)14-15(26)17(28)19(30)18(29)16(14)27)20-12-9-5-6-10-13(12)35-23(34)25(20,24)22(33)31-11-7-3-2-4-8-11/h5-6,9-11,20H,2-4,7-8H2,1H3,(H,31,33)

InChI Key

PMWHDROTHZCXNT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)NC4CCCCC4)C(=O)C5=C(C(=C(C(=C5F)F)F)F)F

Origin of Product

United States

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